molecular formula C25H20N2O4 B4038939 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

Cat. No.: B4038939
M. Wt: 412.4 g/mol
InChI Key: USWLZSIDDAZYPY-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.14230712 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Auxiliaries and Catalysis

One notable application of related oxazoline compounds is their use as chiral auxiliaries and ligands in enantioselective synthesis. For instance, a study demonstrated the conversion of a chiral amino alcohol into an enantiomerically pure phosphorus-containing oxazoline, which served as an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions. This highlights the compound's significance in improving the efficiency and selectivity of synthetic organic reactions (Sudo & Saigo, 1997).

Anticancer Research

Another study focused on the design, synthesis, and biological evaluation of novel α-aminophosphonates based on the quinazolinone moiety, which exhibited significant anticancer activities against various cell lines. This research underlines the potential therapeutic applications of oxazoline derivatives in developing new anticancer agents (Awad et al., 2018).

Enantioselective Reductions

Oxazoline derivatives have also been applied in enantioselective reductions, where amino alcohols derived from specific amino acids served as catalysts. Such studies contribute to our understanding of how structural variations in oxazoline compounds influence catalytic activities, offering insights into designing more effective catalysts for stereoselective synthesis (Braun et al., 2007).

Asymmetric Allylation Reactions

Research on 4-ferrocenyl-1,3-oxazoline derivatives as ligands in catalytic asymmetric allylation reactions reveals their utility in achieving high enantioselectivity. Such findings are crucial for the development of new methodologies in asymmetric synthesis, which is fundamental to the production of chiral drugs and other bioactive molecules (Moreno et al., 2002).

Organometallic Chemistry

In organometallic chemistry, oxazoline compounds have been used to create complexes with metals like iridium, palladium, and chromium, highlighting their versatility as ligands. Such complexes can have applications ranging from catalysis to the development of new materials (Bauer et al., 1998).

Properties

IUPAC Name

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-17(28)30-23(20-15-9-4-10-16-20)24(29)27-25-26-21(18-11-5-2-6-12-18)22(31-25)19-13-7-3-8-14-19/h2-16,23H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLZSIDDAZYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
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2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
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2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.